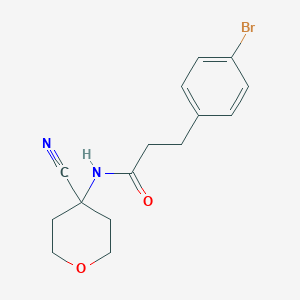
3-(4-Bromophenyl)-N-(4-cyanooxan-4-YL)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-N-(4-cyanooxan-4-YL)propanamide is a useful research compound. Its molecular formula is C15H17BrN2O2 and its molecular weight is 337.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Synthesis Methods
Research has shown that compounds like "3-(4-Bromophenyl)-N-(4-cyanooxan-4-YL)propanamide" can be synthesized through innovative methods, which are significant for creating pharmaceutical intermediates. For example, electrophilic cyanation of aryl and heteroaryl bromides has been utilized for synthesizing various benzonitriles, highlighting the importance of such compounds in pharmaceutical synthesis (Anbarasan, Neumann, & Beller, 2011).
Pharmaceutical Intermediates
The synthesis and molecular structure analysis of similar bromophenyl compounds demonstrate their utility as intermediates in developing fluorescent ATRP (Atom Transfer Radical Polymerization) initiators, which are crucial for polymerization processes in materials science (Kulai & Mallet-Ladeira, 2016). This highlights the role of such compounds in advancing polymer chemistry.
Herbicidal Activity
Compounds structurally related to "this compound" have been evaluated for their herbicidal activity, providing insights into their potential use in agricultural chemistry. The crystal structure and activity of specific propanamide derivatives against weeds underscore the diverse applications of these chemicals beyond pharmaceuticals (Liu et al., 2008).
Antimicrobial Agents
Research into substituted phenyl azetidines, which share a bromophenyl component, suggests potential antimicrobial applications. Such studies contribute to the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Doraswamy & Ramana, 2013).
Antifungal Applications
The antifungal properties of certain halogenated phenyl derivatives, including those similar to "this compound," have been explored. These studies reveal the potential of such compounds to serve as novel treatments against fungal pathogens, emphasizing the importance of halogenation in enhancing biological activity (Buchta et al., 2004).
Material Science
In materials science, the creation of polyurethane-based aryl cyanate ester resin from compounds containing bromophenyl groups illustrates their utility in developing high-performance polymers with enhanced adhesion and impact resistance (Pazhanikumar, Sivasankar, & Sugumaran, 2007).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-N-(4-cyanooxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-13-4-1-12(2-5-13)3-6-14(19)18-15(11-17)7-9-20-10-8-15/h1-2,4-5H,3,6-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOVEYSPLSSGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2701879.png)
![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)
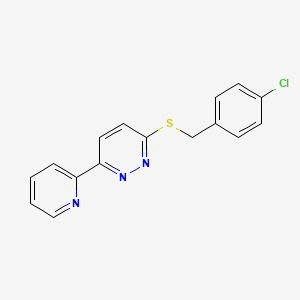
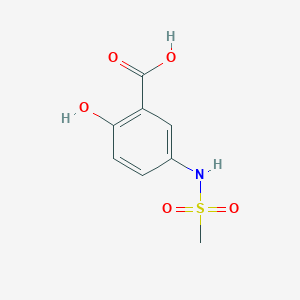
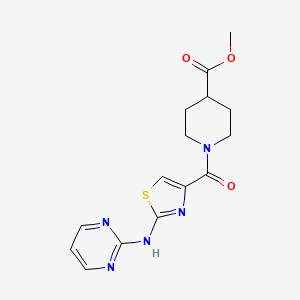
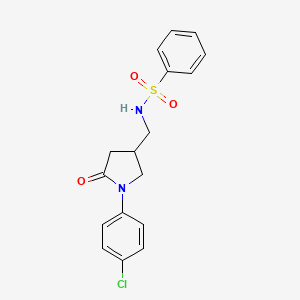
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2701889.png)

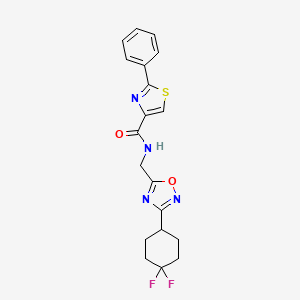

![2-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701894.png)
![1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride](/img/structure/B2701896.png)
